1-[4-(Methylsulfonyl)piperazino]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)-1-propanone
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Overview
Description
1-[4-(Methylsulfonyl)piperazino]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)-1-propanone is a complex organic compound that features a combination of piperazine, pyrrole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylsulfonyl)piperazino]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)-1-propanone typically involves multi-step organic reactions. One common method includes:
Formation of the Piperazine Ring: Starting with a suitable piperazine derivative, the methylsulfonyl group is introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Pyrrole Ring Introduction: The pyrrole ring can be introduced through a cyclization reaction involving a suitable precursor such as 1,4-dicarbonyl compounds.
Thiophene Ring Addition: The thiophene ring is incorporated through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methylsulfonyl)piperazino]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(Methylsulfonyl)piperazino]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)-1-propanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfonyl)piperazino]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)-1-propanone involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to inhibition or activation of specific pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one: This compound shares similar structural features but includes an oxadiazole ring instead of a piperazine ring.
Pyrrolopyrazine Derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit similar biological activities.
Uniqueness: 1-[4-(Methylsulfonyl)piperazino]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)-1-propanone is unique due to its combination of piperazine, pyrrole, and thiophene rings, which confer distinct electronic and steric properties, making it a versatile scaffold for drug design and organic synthesis.
Properties
Molecular Formula |
C16H21N3O3S2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropan-1-one |
InChI |
InChI=1S/C16H21N3O3S2/c1-24(21,22)19-9-7-18(8-10-19)16(20)12-15(14-4-11-23-13-14)17-5-2-3-6-17/h2-6,11,13,15H,7-10,12H2,1H3 |
InChI Key |
FYMXEDKOORPPII-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC(C2=CSC=C2)N3C=CC=C3 |
Origin of Product |
United States |
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